2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid is a synthetic amino acid derivative known for its potential therapeutic applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of the amino acid with di-tert-butyl pyrocarbonate under controlled conditions . This reaction is optimized to achieve high yields of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of Boc derivatives of amino acids, including this compound, is often carried out using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional base . The reaction conditions are typically mild, ensuring the stability of the Boc-protected amino acid.
Major Products Formed: The major products formed from these reactions include dipeptides and other amino acid derivatives, which are used in further synthetic applications .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid has a wide range of applications in scientific research:
- Chemistry : Used in the synthesis of various derivatives and as a building block for more complex molecules.
- Biology : Employed in the study of protein assembly and peptide synthesis .
- Medicine : Investigated for its potential therapeutic applications, including the development of new drugs.
- Industry : Utilized in the production of high-quality reference standards for pharmaceutical testing .
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid involves the protection of the amino group, which is a key functionality in many compounds. The Boc group is used to mask the amino group during synthesis, allowing for selective reactions to occur . This compound interacts with various molecular targets and pathways, facilitating the formation of desired products in synthetic chemistry.
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid can be compared with other Boc-protected amino acids, such as:
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
- 4-[(Tert-Butoxycarbonyl)amino]methylbenzoic acid
These compounds share similar protective groups but differ in their specific structures and applications
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-16(4,13(18)19)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFKHRPRBWHEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1411655-63-4 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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